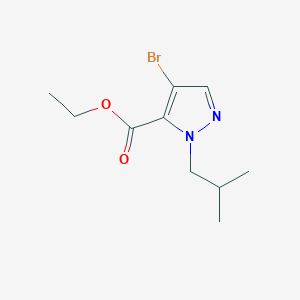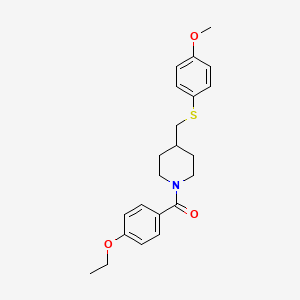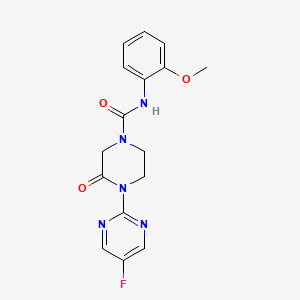
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPMP or 5-Fluoro-2'-deoxyuridine-5'-monophosphate. FPMP is a derivative of 5-fluorouracil, which is a chemotherapeutic agent commonly used to treat cancer. However, FPMP is not used as a drug and is only used for research purposes.
作用機序
FPMP is a competitive inhibitor of TS, which means that it binds to the active site of TS and prevents the binding of its natural substrate, deoxyuridine monophosphate (dUMP). The inhibition of TS by FPMP leads to the depletion of thymidine triphosphate (dTTP), which is an essential building block for DNA synthesis. The depletion of dTTP leads to DNA damage and cell death.
Biochemical and Physiological Effects:
FPMP has been shown to have potent antitumor activity in vitro and in vivo. FPMP has been shown to inhibit the growth of a wide range of cancer cell lines, including colon, breast, and lung cancer. FPMP has also been shown to have synergistic effects when combined with other chemotherapeutic agents such as 5-fluorouracil and cisplatin.
実験室実験の利点と制限
One advantage of using FPMP in lab experiments is its specificity towards TS. FPMP is a potent inhibitor of TS and does not affect other enzymes involved in DNA synthesis. This specificity allows researchers to study the role of TS in cancer cells without interfering with other cellular processes. However, one limitation of using FPMP is its toxicity towards normal cells. FPMP can cause DNA damage and cell death in normal cells, which limits its use in vivo.
将来の方向性
There are several future directions for the use of FPMP in scientific research. One direction is the development of new TS inhibitors for cancer therapy. FPMP has been used as a starting point for the development of new TS inhibitors with improved potency and selectivity. Another direction is the investigation of the role of TS in other cellular processes such as DNA repair and cell cycle regulation. FPMP can be used as a tool to study the interaction between TS and other proteins involved in these processes. Finally, FPMP can be used to study the mechanism of action of other chemotherapeutic agents that target TS. FPMP can be used to investigate the synergistic effects of these agents and to identify new combination therapies for cancer treatment.
合成法
The synthesis of FPMP involves the reaction between 5-fluorouracil and 2-methoxyphenylpiperazine-1-carboxylic acid. The reaction takes place in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields FPMP as a white solid, which can be purified by recrystallization.
科学的研究の応用
FPMP has been used in scientific research as a tool to study the mechanism of action of thymidylate synthase (TS), which is an enzyme involved in DNA synthesis. FPMP is a potent inhibitor of TS and is used to study the interaction between TS and its substrates. FPMP has also been used in studies to investigate the role of TS in cancer cells and to identify new TS inhibitors for cancer therapy.
特性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-25-13-5-3-2-4-12(13)20-16(24)21-6-7-22(14(23)10-21)15-18-8-11(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPDWNSLGNGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
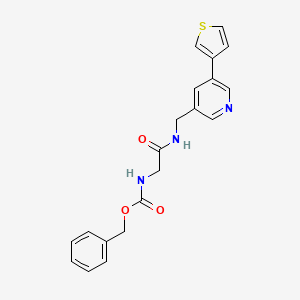
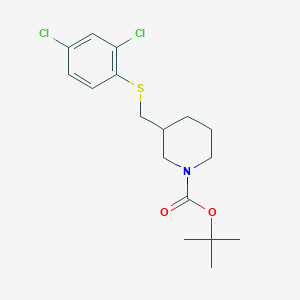

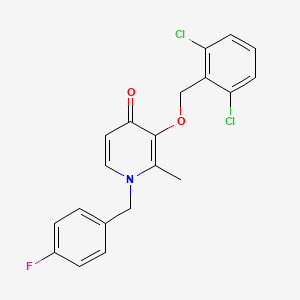
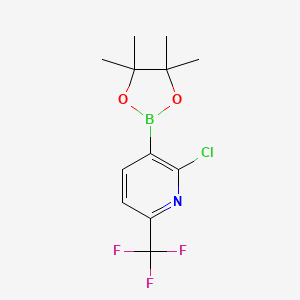
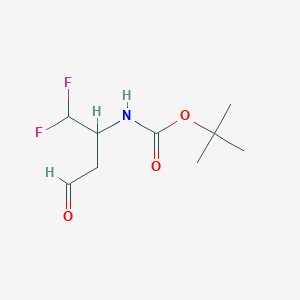
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)

![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
